1-Bromo-2-(cyclopentylmethoxy)cycloheptane
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Overview
Description
1-Bromo-2-(cyclopentylmethoxy)cycloheptane is a chemical compound with the molecular formula C13H23BrO and a molecular weight of 275.22 g/mol . This compound is characterized by a bromine atom attached to a cycloheptane ring, which is further substituted with a cyclopentylmethoxy group. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-Bromo-2-(cyclopentylmethoxy)cycloheptane typically involves the bromination of 2-(cyclopentylmethoxy)cycloheptane. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
1-Bromo-2-(cyclopentylmethoxy)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(cyclopentylmethoxy)cycloheptanol.
Reduction Reactions: The compound can be reduced to 2-(cyclopentylmethoxy)cycloheptane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include the use of strong bases or acids, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate or chromium trioxide .
Scientific Research Applications
1-Bromo-2-(cyclopentylmethoxy)cycloheptane is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate the effects of brominated compounds on biological systems.
Medicine: Research involving this compound explores its potential therapeutic applications and its interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopentylmethoxy)cycloheptane involves its interaction with molecular targets through its bromine atom and cyclopentylmethoxy group. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopentylmethoxy group can interact with hydrophobic regions of biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Bromo-2-(cyclopentylmethoxy)cycloheptane can be compared with other similar compounds, such as:
1-Bromo-2-(cyclopentyloxy)cycloheptane: Similar in structure but with a different substituent on the cycloheptane ring.
2-Bromo-1-(cyclopentylmethoxy)cycloheptane: The position of the bromine atom and the cyclopentylmethoxy group is reversed.
1-Bromo-2-(cyclopentylmethoxy)cyclohexane: The cycloheptane ring is replaced with a cyclohexane ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C13H23BrO |
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Molecular Weight |
275.22 g/mol |
IUPAC Name |
1-bromo-2-(cyclopentylmethoxy)cycloheptane |
InChI |
InChI=1S/C13H23BrO/c14-12-8-2-1-3-9-13(12)15-10-11-6-4-5-7-11/h11-13H,1-10H2 |
InChI Key |
DPCMIAIWBVHLMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OCC2CCCC2 |
Origin of Product |
United States |
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